2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound with a unique structure that includes a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate phenyl and methoxyphenyl derivatives with azide compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazole ring. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups, potentially altering the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. The tetrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies on its molecular targets and pathways are essential for understanding its effects and optimizing its applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives with different substituents on the phenyl rings. Examples include:
- 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2,3-Bis(2-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride .
Uniqueness
The uniqueness of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
185034-13-3 |
---|---|
Molecular Formula |
C21H21ClN4O2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2,3-bis(2-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C21H20N4O2.ClH/c1-26-19-14-8-6-12-17(19)24-22-21(16-10-4-3-5-11-16)23-25(24)18-13-7-9-15-20(18)27-2;/h3-15H,1-2H3,(H,22,23);1H |
InChI Key |
OVWMYNFUKLWSJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.